physical and chemical properties of 1-fluoro-4-(iodomethyl)benzene
physical and chemical properties of 1-fluoro-4-(iodomethyl)benzene
An In-depth Technical Guide to 1-Fluoro-4-(iodomethyl)benzene for Advanced Chemical Synthesis
Introduction: A Versatile Fluorinated Building Block
1-Fluoro-4-(iodomethyl)benzene (CAS No. 3831-29-6) is a halogenated aromatic compound that has emerged as a critical building block in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a fluorinated benzene ring coupled with a highly reactive iodomethyl group, offers a unique combination of properties. The presence of the fluorine atom can significantly influence the electronic characteristics, lipophilicity, and metabolic stability of target molecules, making it a desirable moiety in drug design.[1][2][3] Simultaneously, the iodomethyl group serves as a potent electrophilic handle, allowing for the efficient covalent attachment of the 4-fluorobenzyl group to a wide range of nucleophilic substrates. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers and development scientists.
Part 1: Core Physicochemical Properties
The physical and chemical characteristics of 1-fluoro-4-(iodomethyl)benzene are dictated by the interplay between the aromatic ring, the electronegative fluorine atom, and the large, polarizable iodine atom. These features contribute to its utility as a synthetic intermediate.[1]
Table 1: Physicochemical Data for 1-Fluoro-4-(iodomethyl)benzene
| Property | Value | Source(s) |
| CAS Number | 3831-29-6 | [1][4][5] |
| Molecular Formula | C₇H₆FI | [4][6][7] |
| Molecular Weight | 236.02 g/mol | [4][6][7] |
| Exact Mass | 235.94983 Da | [4][7] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| InChIKey | UULYZGVRBYESOA-UHFFFAOYSA-N | [4][7] |
Note: Detailed experimental data such as melting point, boiling point, and density are not consistently reported across commercial suppliers and may vary based on purity. Experimental determination is recommended for precise applications.
Part 2: Synthesis and Quality Validation
The reliable synthesis of 1-fluoro-4-(iodomethyl)benzene is paramount for its application in multi-step synthetic campaigns. The most common and field-proven laboratory-scale approach is a Finkelstein reaction, which leverages the conversion of a more readily available 4-fluorobenzyl halide (chloride or bromide) into the desired iodide.
Expert Rationale for Method Selection
The Finkelstein reaction is chosen for its high efficiency and operational simplicity. It operates on the principle of differential solubility. Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not. This insolubility drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, often resulting in high yields of the desired alkyl iodide. Acetone is the solvent of choice due to its ability to dissolve the reactants while precipitating the inorganic salt byproduct, simplifying the initial phase of purification.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of 1-fluoro-4-(iodomethyl)benzene.
Step-by-Step Experimental Protocol
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Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorobenzyl bromide (1.0 eq) and sodium iodide (1.5 eq).
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Solvation: Add anhydrous acetone to the flask (approx. 10 mL per gram of benzyl bromide).
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Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
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Isolation: Once the reaction is complete, cool the mixture to room temperature. A white precipitate (NaBr) will form. Filter the mixture through a pad of celite to remove the salt, washing the filter cake with a small amount of fresh acetone.
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Concentration: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
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Workup: Dissolve the resulting residue in dichloromethane. Wash the organic layer sequentially with water and a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine, followed by a final wash with brine.
-
Drying and Final Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification (Self-Validation): If necessary, purify the crude material by flash column chromatography on silica gel. The purity and identity of the final product, 1-fluoro-4-(iodomethyl)benzene, must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure a self-validating protocol.
Part 3: Chemical Reactivity and Mechanistic Insights
The primary utility of 1-fluoro-4-(iodomethyl)benzene stems from its reactivity as a potent electrophile. The carbon atom of the iodomethyl (-CH₂I) group is highly susceptible to nucleophilic attack.
The Iodomethyl Group: An Ideal Electrophile
The carbon-iodine bond is long and weak, and the iodide ion (I⁻) is an exceptionally stable leaving group due to its large size and high polarizability. This makes 1-fluoro-4-(iodomethyl)benzene an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. It readily reacts with a wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. This reactivity is the cornerstone of its role as a molecular building block.
The para-fluoro substituent exerts a mild electron-withdrawing inductive effect, which can subtly enhance the electrophilicity of the benzylic carbon. More importantly, it modifies the electronic properties of the resulting molecule, a feature extensively exploited in drug design.[2][8]
Diagram of General Sₙ2 Reactivity
Caption: General mechanism for Sₙ2 reaction of 1-fluoro-4-(iodomethyl)benzene.
Part 4: Applications in Drug Discovery
The 4-fluorobenzyl motif is a privileged scaffold in modern medicinal chemistry. The introduction of fluorine into a drug candidate can profoundly and beneficially alter its pharmacokinetic and pharmacodynamic properties.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[3]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with amide N-H groups in a protein's active site) or serve as a hydrogen bond acceptor, enhancing the binding affinity of a ligand to its target receptor.
-
Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2]
1-Fluoro-4-(iodomethyl)benzene serves as a key reagent for introducing this valuable 4-fluorobenzyl group onto complex, pharmacologically active cores, making it an essential tool in the synthesis of novel therapeutics for oncology, inflammation, and central nervous system disorders.[3]
Part 5: Safety, Handling, and Storage
As a highly reactive compound, 1-fluoro-4-(iodomethyl)benzene must be handled with appropriate care.
GHS Hazard Classification
According to aggregated data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed[7]
-
H315: Causes skin irritation[7]
-
H318: Causes serious eye damage[7]
-
H335: May cause respiratory irritation[7]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this substance in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure gloves are inspected prior to use and replaced if contaminated or degraded.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Protect from light.
References
-
PubChem. 4-Fluorobenzyl iodide. National Center for Biotechnology Information. [Link]
-
UKJPB. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. [Link]
Sources
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- 2. ajrconline.org [ajrconline.org]
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- 4. echemi.com [echemi.com]
- 5. 3831-29-6 CAS|1-氟-4-(碘甲基)苯|生产厂家|价格信息 [m.chemicalbook.com]
- 6. sinfoobiotech.com [sinfoobiotech.com]
- 7. 4-Fluorobenzyl iodide | C7H6FI | CID 97003 - PubChem [pubchem.ncbi.nlm.nih.gov]
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